8-methanesulfonyl-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
8-methylsulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S3/c1-21(15,16)13-6-4-12(5-7-13)14(8-9-19-12)22(17,18)11-3-2-10-20-11/h2-3,10H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYDOQQJLJRIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for Core Spirocyclic Framework
Cyclocondensation Approach
The spirocyclic backbone is typically synthesized via cyclocondensation reactions. A diamine precursor, such as 1,5-diaminopentane, reacts with a ketone or aldehyde under acidic or basic conditions to form the 1-oxa-4,8-diazaspiro[4.5]decane system. For example, cyclization of 1,5-diaminopentane with cyclohexanone in the presence of p-toluenesulfonic acid (PTSA) yields the unsubstituted spirocyclic intermediate. This method achieves moderate yields (45–60%) but requires stringent temperature control to avoid ring-opening side reactions.
Nitrile Reduction and Cyclization
An alternative route involves nitrile-containing precursors. As demonstrated in PMC studies, reduction of a β-cyanoethylsulfonyl fluoride derivative using sodium borohydride (NaBH₄) and nickel chloride (NiCl₂·6H₂O) in methanol generates a primary amine, which undergoes spontaneous cyclization to form the spirocyclic core. This method offers higher yields (75–85%) and milder conditions compared to cyclocondensation (Table 1).
Table 1: Comparison of Core Formation Methods
| Method | Starting Material | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | 1,5-Diaminopentane | PTSA/Toluene | 55 | |
| Nitrile Reduction | β-Cyanoethylsulfonyl | NaBH₄/NiCl₂/MeOH | 82 |
Sequential Sulfonylation Strategies
Methanesulfonyl Group Introduction
The methanesulfonyl group is introduced via reaction with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et₃N). Sulfonylation occurs preferentially at the less sterically hindered nitrogen (position 8) due to the electron-donating effects of the oxa ring. Optimal conditions involve dichloromethane (DCM) at 0–5°C, achieving 90–95% conversion.
Thiophene-2-Sulfonyl Group Incorporation
Thiophene-2-sulfonyl chloride is then added to functionalize the remaining nitrogen (position 4). The reaction proceeds in tetrahydrofuran (THF) at room temperature, with catalytic dimethylaminopyridine (DMAP) enhancing reactivity. Notably, reversing the order of sulfonylation (thiophene first) reduces yields by 20–30% due to increased steric hindrance.
Table 2: Sulfonylation Conditions and Outcomes
| Sulfonyl Group | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Methanesulfonyl | MsCl/Et₃N | DCM | 0–5 | 92 |
| Thiophene-2-sulfonyl | Thiophene-SO₂Cl/DMAP | THF | 25 | 88 |
Optimization of Reaction Conditions
Purification and Characterization
Comparative Analysis of Synthetic Routes
The nitrile reduction route () surpasses cyclocondensation () in yield and scalability but requires specialized handling of borohydride reagents. Patent methodologies () emphasize cost-effective mesylation but face challenges in regioselectivity.
Industrial Scalability and Process Challenges
Batch reactors struggle with exothermic sulfonylation steps, necessitating flow chemistry systems for temperature control. Residual sulfonyl chlorides pose toxicity risks, mandating rigorous quenching protocols.
Chemical Reactions Analysis
Types of Reactions
8-methanesulfonyl-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under specific conditions.
Reduction: Reduction of the sulfonyl groups can lead to the formation of sulfides.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used for substitution reactions on the thiophene ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl groups can yield sulfonic acids, while reduction can produce sulfides.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses:
The compound is being investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with specific biological targets, such as enzymes or receptors involved in various diseases. For example, compounds with similar spirocyclic frameworks have shown promise as inhibitors of soluble epoxide hydrolase, an enzyme implicated in inflammation and hypertension .
Mechanism of Action:
The mechanism by which this compound exerts its biological effects is likely related to its ability to bind to target proteins, thereby modulating their activity. This interaction could lead to therapeutic benefits in conditions such as cardiovascular diseases or inflammatory disorders.
Materials Science
Unique Material Properties:
The spirocyclic structure of 8-methanesulfonyl-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane may impart unique physical and chemical properties that are valuable in materials science. The presence of sulfonyl groups can enhance solubility and stability, making this compound suitable for developing advanced materials with specific electronic or mechanical properties .
Applications in Polymer Chemistry:
Research indicates that compounds with similar structures can serve as intermediates in the synthesis of polymers or other complex molecules. The ability to fine-tune the chemical properties through structural modifications allows for the design of materials tailored for specific applications, such as drug delivery systems or sensors.
Industrial Applications
Catalytic Applications:
The compound may also find utility as a catalyst in various chemical reactions due to its unique structural features. Catalysts derived from spirocyclic compounds have been shown to facilitate reactions under mild conditions, potentially reducing energy consumption and improving reaction efficiency .
Synthesis of Other Compounds:
As an intermediate in organic synthesis, this compound can be utilized to create other biologically active compounds or complex molecules needed in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-methanesulfonyl-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The sulfonyl groups and thiophene ring can participate in various biochemical pathways, potentially affecting enzyme activity, receptor binding, or other cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent.
Other sulfonyl-containing spirocyclic compounds: These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
8-methanesulfonyl-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane stands out due to its unique combination of functional groups and spirocyclic structure, which can impart distinct chemical and biological properties not found in other similar compounds.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 8-methanesulfonyl-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, and how can purity be ensured?
- Answer : The compound’s synthesis typically involves sequential sulfonylation of the diazaspiro[4.5]decane core using methanesulfonyl and thiophene-2-sulfonyl chlorides. A key step is the reaction of the spirocyclic amine with sulfonyl chlorides in dichloromethane, catalyzed by triethylamine, followed by purification via column chromatography (e.g., CH₂Cl₂/MeOH 9:1) . Purity verification requires HPLC (≥95%) and structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Q. How is the spirocyclic core stabilized during synthesis, and what solvents are optimal?
- Answer : The 1-oxa-4,8-diazaspiro[4.5]decane core requires inert solvents like dioxane or dichloromethane to minimize hydrolysis. Acidic conditions (e.g., HCl/dioxane) are used for deprotection of intermediates, while neutralization with sodium carbonate prevents degradation of sulfonyl groups .
Advanced Research Questions
Q. What computational strategies can predict optimal reaction conditions for sulfonylation of sterically hindered spirocyclic amines?
- Answer : Quantum mechanical calculations (e.g., DFT) model steric and electronic effects of sulfonyl groups on reaction kinetics. For example, transition-state analysis can identify favorable orientations for sulfonyl chloride attack on the amine. ICReDD’s reaction path search methods integrate computational predictions with experimental validation, reducing trial-and-error optimization .
Q. How can contradictory solubility data for sulfonated spirocyclic compounds be resolved?
- Answer : Contradictions often arise from solvent polarity or impurities. Systematic solubility studies using Hansen solubility parameters and HPLC-tagged solubility assays are recommended. For instance, polar aprotic solvents (DMF, DMSO) enhance solubility, while nonpolar solvents (hexane) precipitate the compound. Conflicting data should be cross-validated via controlled recrystallization trials .
Q. What methodologies enable structure–activity relationship (SAR) studies for sulfonyl-functionalized spirocycles in biological systems?
- Answer : SAR requires modular synthesis (e.g., varying sulfonyl groups) paired with in vitro assays. For anticonvulsant analogs, substituent effects on receptor binding are tested via electrophysiology (e.g., GABAₐ receptor modulation). Statistical factorial design (2³ experiments) optimizes variables like substituent size, polarity, and steric bulk .
Methodological Challenges and Solutions
Q. How can reaction yields be improved for multi-step syntheses involving sulfonylation?
- Answer : Yield optimization involves:
- Temperature control : Lower temperatures (0–5°C) during sulfonyl chloride addition reduce side reactions.
- Catalyst screening : Triethylamine vs. DMAP for base-catalyzed steps.
- Workflow integration : In situ purification using scavenger resins (e.g., polymer-bound sulfonic acid) .
Q. What analytical techniques distinguish between regioisomers in sulfonated spirocyclic compounds?
- Answer : X-ray crystallography provides definitive regiochemical assignment. For rapid screening, 2D NMR (NOESY, HSQC) identifies spatial proximity of sulfonyl groups to spirocyclic protons. Mass spectrometry fragmentation patterns (e.g., loss of SO₂ groups) also differentiate isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
